molecular formula C14H17N5OS B5887755 N-cyclopentyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide

N-cyclopentyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide

Cat. No. B5887755
M. Wt: 303.39 g/mol
InChI Key: PSAXUUPMTDHYIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-cyclopentyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide derivatives involves strategic functionalization and cyclization reactions. For instance, derivatives of similar structures have been synthesized through reactions involving amino-cyano tetrahydrobenzo[b]thiophenes with various reagents, leading to heterocyclic compounds with thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings (H. Shams et al., 2010). These procedures typically involve one-pot reactions under mild conditions, highlighting the versatility and reactivity of the cyanoacetamido moiety in key precursors.

Molecular Structure Analysis

The molecular structure of related compounds, such as N-substituted acetamides, often crystallizes with specific orientations and angles that define their 3D conformation. For example, a compound crystallizing with two independent molecules in its asymmetric unit showed that phenyl rings are oriented at slight angles to the thiazole ring, affecting its molecular interactions and properties (K. Saravanan et al., 2016).

Chemical Reactions and Properties

The chemical reactions and properties of this compound derivatives are influenced by their heterocyclic and functional groups. These compounds participate in various reactions, including aminolysis and alkylation, to yield diverse heterocyclic systems with potential biological activities (G. Berest et al., 2011). The presence of the tetrazole and thioacetamide groups in these molecules plays a crucial role in their reactivity and interaction with biological targets.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are critical for the application and handling of these compounds. Detailed crystallographic analysis provides insights into the molecular packing, hydrogen bonding, and other non-covalent interactions that influence the stability and physical behavior of these molecules (N. Boechat et al., 2011).

Chemical Properties Analysis

Chemical properties, including acidity (pKa), reactivity towards nucleophiles and electrophiles, and the ability to undergo specific organic transformations, are fundamental to understanding the chemistry of this compound derivatives. These properties are determined by the compound's functional groups and molecular structure, influencing its chemical stability, reactivity, and potential biological activity (M. Duran & M. Canbaz, 2013).

Mechanism of Action

The mechanism of action of “N-cyclopentyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide” and similar compounds can be investigated through Molecular Docking studies. These studies can reveal the potential of these compounds as therapeutic agents against various proteins .

Future Directions

Theoretical studies suggest that molecules like “N-cyclopentyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide” can be utilized as energetic materials . Furthermore, the potential of these compounds as therapeutic agents against various proteins suggests promising future directions in medicinal and pharmaceutical applications .

properties

IUPAC Name

N-cyclopentyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5OS/c20-13(15-11-6-4-5-7-11)10-21-14-16-17-18-19(14)12-8-2-1-3-9-12/h1-3,8-9,11H,4-7,10H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAXUUPMTDHYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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